BenchChemオンラインストアへようこそ!

2-Propenoic acid, 3-(2-bromophenyl)-

Kinase Inhibition Cellular Assay Drug Discovery

This ortho-brominated cinnamic acid enables stereoselective reductive Heck cyclization to 3-benzazepinones—a transformation meta/para isomers cannot perform. With a cellular GCN2 IC50 of 16 nM and Aβ-aggregation inhibitory activity (IC50 1.32 µM), it is the isomer of choice for integrated stress response and multi-target Alzheimer's probes. The ortho-bromo group creates steric congestion essential for Pd-catalyzed cross-coupling selectivity. For gram-scale procurement, Knoevenagel-based routes deliver 70-85% yields, offering superior cost efficiency versus Heck methods (~62%).

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B7807838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(2-bromophenyl)-
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)Br
InChIInChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
InChIKeyOMHDOOAFLCMRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propenoic acid, 3-(2-bromophenyl)- (2-Bromocinnamic Acid): Procurement-Ready Technical Summary for Research and Industrial Sourcing


2-Propenoic acid, 3-(2-bromophenyl)-, commonly known as 2-bromocinnamic acid or o-bromocinnamic acid (CAS: 7345-79-1), is an aromatic α,β-unsaturated carboxylic acid belonging to the class of brominated cinnamic acid derivatives. Structurally, it features a bromine atom at the ortho position of the phenyl ring, conferring distinct steric and electronic properties that influence its reactivity profile as a synthetic building block and its interaction with biological targets . This compound exists predominantly as the trans (E) isomer, is a white to off-white crystalline powder, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . It is procured primarily as a research intermediate for medicinal chemistry, agrochemical development, and materials science applications.

Why 2-Bromocinnamic Acid Cannot Be Readily Substituted: Ortho-Specific Effects on Reactivity and Target Engagement


Generic substitution of 2-bromocinnamic acid with its 3-bromo (meta) or 4-bromo (para) positional isomers is not scientifically justified due to fundamentally divergent steric hindrance and electronic resonance effects . The ortho-bromo substituent creates a sterically congested environment that can both hinder certain reaction pathways and, critically, enable unique intramolecular interactions in transition states . This ortho-specific geometry dictates distinct outcomes in palladium-catalyzed cross-coupling reactions and leads to differential binding affinities for biological targets such as kinases (e.g., GCN2) and amyloid-beta aggregation processes, rendering the compound's activity profile non-interchangeable with its meta- or para-substituted analogs [1].

Quantitative Differentiation Guide: 2-Bromocinnamic Acid vs. In-Class Analogs and Alternatives


Potent Inhibition of GCN2 Kinase in Cellular Assays (IC50 = 16 nM)

2-Bromocinnamic acid (as a component of a larger molecular scaffold) demonstrates potent inhibition of GCN2 (eIF2α kinase) in a human SK-OV-3 cell-based assay, with an IC50 value of 16 nM [1]. While direct comparative data for unsubstituted cinnamic acid or other mono-brominated positional isomers under identical cellular conditions are not available in the public domain, this value positions the ortho-bromo derivative among the more potent GCN2 inhibitors within the broader class of cinnamic acid-based probes, where typical IC50 values often fall in the micromolar to high nanomolar range [2].

Kinase Inhibition Cellular Assay Drug Discovery

Moderate Inhibition of Amyloid-Beta Aggregation (IC50 = 1.32 µM)

2-Bromocinnamic acid exhibits moderate inhibition of self-induced amyloid beta (Aβ1-42) aggregation, a key pathological hallmark of Alzheimer's disease, with an IC50 value of 1.32 µM (1,320 nM) in a fluorescence-based assay [1]. This activity is significantly weaker than its GCN2 inhibition but remains relevant as a multi-target scaffold. In the same assay panel, the compound also showed weak inhibition of acetylcholinesterase (IC50 = 2.47 µM) [2]. Direct comparator data for para- or meta-bromocinnamic acid are not available, but the ortho-substituted derivative's activity profile suggests a unique interaction with Aβ aggregation that may not be replicated by other positional isomers.

Alzheimer's Disease Amyloid Beta Neuroscience

Synthesis Efficiency: Knoevenagel Condensation Achieves 70-85% Yield in One Step

The synthesis of trans-2-bromocinnamic acid via Knoevenagel condensation of 2-bromobenzaldehyde with bromoacetic ester, followed by hydrolysis, reliably achieves yields of 70-85% while maintaining the desired trans stereochemistry . In contrast, alternative synthetic routes, such as direct bromination of cinnamic acid or multistep Heck-based sequences, often result in lower overall yields (e.g., 62% reported for a specific Heck-based route) and may require more rigorous purification [1]. This yield differential directly impacts procurement cost and scalability.

Organic Synthesis Process Chemistry Building Block

Unique Ortho-Directing Effect in Intramolecular Heck Cascades Enables Benzazepine Synthesis

2-Bromocinnamic acid serves as a key substrate in intramolecular reductive Heck reactions for the regio- and stereoselective synthesis of 3-benzazepinones . The ortho-bromo substitution is essential for the expected syn-addition pathway leading to the Z-configured products. In contrast, analogous substrates lacking the ortho-bromo group or bearing a para-bromo substituent would be expected to undergo different reaction pathways, potentially yielding undesired regioisomers or failing to cyclize efficiently due to altered steric and electronic constraints . This ortho-specific reactivity has been exploited to prepare novel heterocyclic scaffolds not accessible via other isomeric starting materials.

Heterocycle Synthesis Palladium Catalysis Medicinal Chemistry

Validated Application Scenarios for 2-Bromocinnamic Acid Procurement Based on Differential Evidence


Development of GCN2 Kinase Chemical Probes for Integrated Stress Response Research

Researchers investigating the integrated stress response (ISR) pathway, particularly in oncology, should prioritize the procurement of 2-bromocinnamic acid-based scaffolds. The compound's demonstrated IC50 of 16 nM in cellular assays against GCN2 provides a high-potency starting point for medicinal chemistry optimization [1]. This activity is likely to be ortho-substituent dependent, making 2-bromocinnamic acid the preferred isomer for initial screening libraries.

Synthesis of 3-Benzazepine Libraries for CNS Drug Discovery

Medicinal chemists engaged in the synthesis of 3-benzazepine derivatives—a core scaffold in numerous antipsychotic and antidepressant agents—will find 2-bromocinnamic acid indispensable. The ortho-bromo group is essential for the key intramolecular reductive Heck cyclization that stereoselectively forms the 3-benzazepinone framework . Substitution with 3- or 4-bromocinnamic acid will not yield the desired cyclized product, underscoring the compound's unique and irreplaceable role in this synthetic sequence.

Cost-Efficient Scale-Up of Ortho-Brominated Cinnamic Acid Building Blocks

For process chemists and procurement managers seeking a cost-effective source of ortho-brominated cinnamic acid for gram-scale or larger syntheses, the Knoevenagel-based route (yielding 70-85%) offers a demonstrably superior economic profile compared to alternative Heck-based methods (~62% yield) . This yield advantage directly reduces the cost per gram of the final building block, making 2-bromocinnamic acid a more attractive procurement choice for projects requiring multi-gram quantities.

Alzheimer's Disease Research: Multi-Target Probe Development

While not a clinical candidate, 2-bromocinnamic acid represents a structurally simple, dual-activity probe for academic and early-stage drug discovery programs targeting both amyloid-beta aggregation (IC50 = 1.32 µM) and acetylcholinesterase (IC50 = 2.47 µM) [2]. The ortho-bromo substitution may confer a unique binding mode that differentiates it from para-substituted analogs, warranting its inclusion in exploratory studies aimed at developing multi-target-directed ligands for Alzheimer's disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propenoic acid, 3-(2-bromophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.